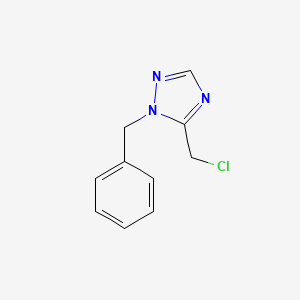

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a benzyl group and a chloromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of benzyl azide with propargyl chloride under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction typically proceeds in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base like triethylamine, in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted triazoles.

Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in solvents like acetonitrile or ethanol.

Oxidation: Potassium permanganate in aqueous or organic solvents, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

- Substituted triazoles from nucleophilic substitution.

- Benzyl alcohol or benzaldehyde from oxidation.

- Dihydrotriazole from reduction.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: It is used in the development of functional materials, such as polymers and coordination complexes, with unique electronic and optical properties.

Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Catalysis: It acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, while the benzyl and chloromethyl groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- 1-Benzyl-5-(chloromethyl)-1H-imidazole

- 1-Benzyl-5-(chloromethyl)-1H-tetrazole

- 1-Benzyl-5-(chloromethyl)-1H-pyrazole

Comparison: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to imidazole and pyrazole analogs, the triazole ring offers greater stability and versatility in chemical modifications. The tetrazole analog, while similar in structure, exhibits different reactivity and binding characteristics due to the additional nitrogen atom in the ring.

Biologische Aktivität

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The 1,2,4-triazole core is known for its incorporation into various pharmacologically active agents, including antifungal, antibacterial, and anticancer drugs. This article delves into the biological activity of this specific compound, highlighting its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. Studies indicate that derivatives of the 1,2,4-triazole scaffold exhibit significant antibacterial activity due to their ability to inhibit bacterial growth.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| 1-Benzyl-5-(chloromethyl)-triazole | Staphylococcus aureus | 0.25 µg/mL | Highly effective against MRSA |

| Escherichia coli | 0.5 µg/mL | Comparable to standard antibiotics | |

| Pseudomonas aeruginosa | 0.75 µg/mL | Moderate effectiveness |

The above table summarizes the antibacterial potency of the compound against various strains. Notably, it shows exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating strong inhibition compared to traditional antibiotics like ciprofloxacin and levofloxacin .

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial DNA-gyrase. Molecular docking studies suggest that the triazole moiety acts as a bioisostere for carboxylic acid groups, enhancing binding interactions with the enzyme's active site . This interaction leads to inhibition of DNA replication and ultimately bacterial cell death.

Structure-Activity Relationship (SAR)

The SAR studies of triazole derivatives reveal that modifications on the benzyl group significantly influence biological activity. For instance:

- Substituents on the benzyl ring : The presence of electron-withdrawing groups (EWGs) enhances antibacterial activity.

- Chloromethyl group : This substituent has been shown to improve solubility and bioavailability in biological systems.

Table 2: Structure-Activity Relationships of Triazole Derivatives

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases potency against Gram-positive bacteria |

| Alkyl groups | Generally lower activity |

| Halogen substitutions | Enhanced binding affinity |

This table illustrates how specific structural modifications can lead to varied biological responses, emphasizing the importance of chemical design in drug development.

Case Studies

Recent research has highlighted several case studies involving derivatives of this compound:

- Study on MRSA : A derivative was tested against MRSA strains showing remarkable potency with an MIC value of 0.25 µg/mL. The study concluded that compounds with a benzyl substituent exhibited superior activity compared to other derivatives .

- Comparative Analysis : In a comparative study with existing antibiotics like ciprofloxacin and levofloxacin, the triazole derivative demonstrated comparable or superior efficacy against both Gram-positive and Gram-negative bacteria .

- In Vivo Studies : Animal model studies indicated that the compound exhibited low toxicity while maintaining high antibacterial efficacy, making it a promising candidate for further development .

Eigenschaften

IUPAC Name |

1-benzyl-5-(chloromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZSKBHHOQOLEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608673 |

Source

|

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-92-2 |

Source

|

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.